

Unambiguous Structural Verification: 5,7-Dibromo-8-methoxyquinoline Validated by X-ray Crystallography

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Compound of Interest

Compound Name: **5,7-Dibromo-8-methoxyquinoline**

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A definitive structural analysis of **5,7-Dibromo-8-methoxyquinoline** has been achieved through single-crystal X-ray crystallography, providing unequivocal evidence of its molecular conformation. This guide compares the high-resolution crystallographic data with spectroscopic techniques, offering researchers a comprehensive overview of the available structural validation methods for this compound.

The precise arrangement of atoms within **5,7-Dibromo-8-methoxyquinoline**, a key intermediate in the synthesis of various biologically active compounds, is crucial for understanding its chemical reactivity and potential applications in drug development. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment and functional groups, only X-ray crystallography can deliver a precise three-dimensional model of the molecule in the solid state.

A study published by the International Union of Crystallography (IUCr) presents the crystal structure of **5,7-Dibromo-8-methoxyquinoline**, confirming the connectivity and spatial orientation of the atoms.^{[1][2][3]} The compound crystallizes in the monoclinic space group P21/c.^[3] Key structural features revealed by this analysis include the planarity of the quinoline ring system and the specific bond lengths and angles, which are influenced by the presence of the bromine and methoxy substituents.^{[1][2]}

Comparative Analysis of Structural Validation Methods

While X-ray crystallography stands as the gold standard for structural determination, NMR and IR spectroscopy serve as essential and more routinely accessible complementary techniques for structural elucidation and confirmation in solution and bulk material, respectively.

Analytical Technique	Information Provided	Phase	Key Advantages	Limitations
Single-Crystal X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing	Solid	Unambiguous structure determination, absolute configuration	Requires suitable single crystals, provides solid-state conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy	Chemical environment of ¹ H and ¹³ C nuclei, connectivity through spin-spin coupling	Solution	Excellent for determining connectivity and solution-state structure	Does not provide precise bond lengths or angles, interpretation can be complex
Infrared (IR) Spectroscopy	Presence of functional groups and vibrational modes	Solid/Liquid	Rapid and non-destructive, good for identifying key functional groups	Provides limited information on the overall molecular structure

Experimental Data

X-ray Crystallography Data

The crystallographic data provides a high-resolution snapshot of the molecule. The key parameters are summarized below.

Parameter	Value
Chemical formula	C ₁₀ H ₇ Br ₂ NO
Crystal system	Monoclinic
Space group	P21/c
a (Å)	16.158 (3)
b (Å)	3.9960 (6)
c (Å)	17.551 (3)
β (°)	115.316 (5)
Volume (Å ³)	1024.4 (3)
Z	4
Radiation type	Mo Kα
Temperature (K)	296
Selected Bond Lengths (Å)	Br1—C5 = 1.901(3), Br2—C7 = 1.889(3)
Selected Bond Angles (°)	C6—C5—Br1 = 120.2(2), C6—C7—Br2 = 117.6(2)

Data sourced from IUCrData (2017).[\[3\]](#)

Spectroscopic Data

Spectroscopic data from other studies corroborate the structure of **5,7-Dibromo-8-methoxyquinoline**.[\[1\]](#)[\[2\]](#)[\[4\]](#)

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	IR (cm ⁻¹)
9.00 (dd, 1H, H-2)	153.3	2919
8.52 (dd, 1H, H-4)	150.9	2850
8.02 (s, 1H, H-6)	143.8	1733
7.58 (dd, 1H, H-3)	136.1	1600
4.19 (s, 3H, OCH ₃)	133.7	1578
128.3	1490	
122.5	1462	
116.5	1383	
116.3	1370	
62.1 (OCH ₃)	1353	
1086		
Spectroscopic data consistent with published literature. [1] [2] [4]		

Experimental Protocols

Synthesis and Crystallization of 5,7-Dibromo-8-methoxyquinoline

5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.[\[1\]](#)[\[2\]](#) Dimethyl sulfate (416 mg, 3.3 mmol) is then added dropwise to the mixture at -10 °C over a period of one hour with continuous stirring.[\[4\]](#) The reaction mixture is subsequently heated to 70-80 °C for one hour.[\[4\]](#) After the reaction is complete, the resulting solid is dissolved in chloroform (50 ml).[\[1\]](#)[\[2\]](#) The organic layer is washed sequentially with 10% Na₂CO₃ and 10% NaOH solutions, and then dried over Na₂SO₄.[\[1\]](#)[\[2\]](#) The solvent is removed under reduced pressure. The crude product is purified by passing it through a short alumina

column, eluting with a 1:6 mixture of ethyl acetate and hexane, to yield colorless needles of **5,7-Dibromo-8-methoxyquinoline**.^{[1][2]}

X-ray Crystallography

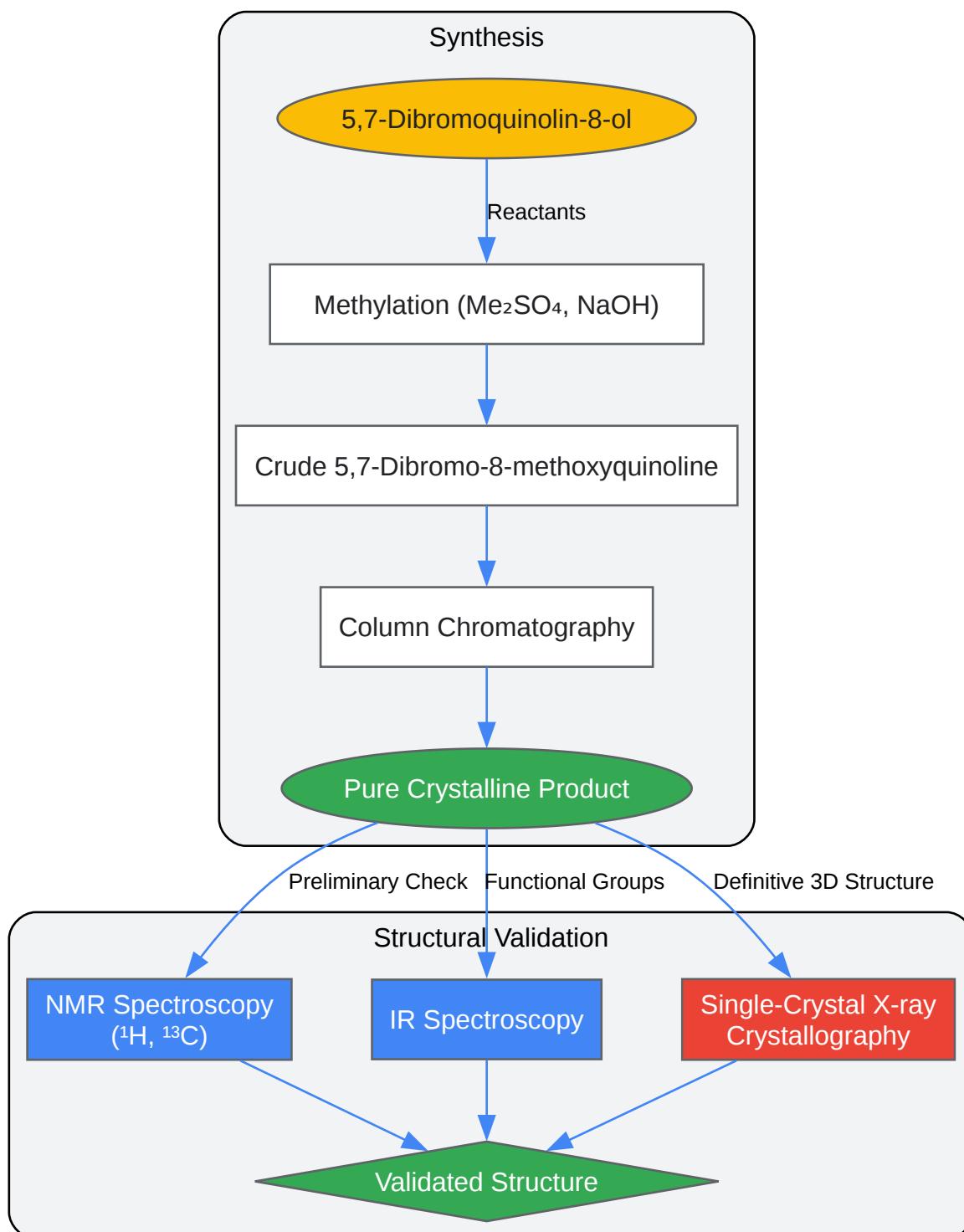
A suitable single crystal of **5,7-Dibromo-8-methoxyquinoline** is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (296 K) using Mo K α radiation.^[3] The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR and IR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of **5,7-Dibromo-8-methoxyquinoline**, culminating in the definitive X-ray crystal structure.



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Workflow for the synthesis and structural validation of **5,7-Dibromo-8-methoxyquinoline**.

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